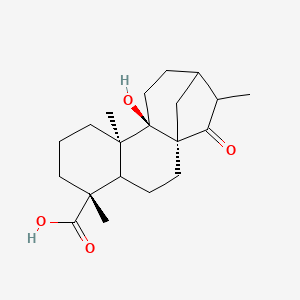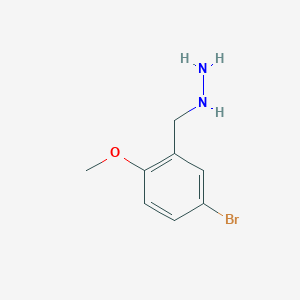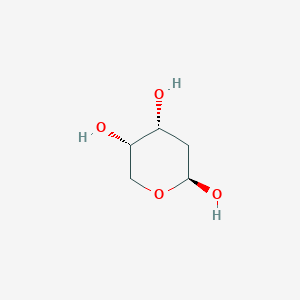
(2S,4R,5S)-tetrahydropyran-2,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Deoxyribose is an organic compound with the chemical formula C5H10O4. It is a synthetic monosaccharide and a stereoisomer (mirror image) of the natural compound D-deoxyribose . L-Deoxyribose can be synthesized from D-galactose and has been used in chemical research, particularly in the synthesis of mirror-image DNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Deoxyribose can be synthesized through a stereospecific synthesis from D-galactose . The process involves multiple steps, including the protection and deprotection of hydroxyl groups and the use of specific reagents to achieve the desired stereochemistry . One common method involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules .
Industrial Production Methods: In industrial settings, the synthesis of L-Deoxyribose may involve the use of biocatalysts such as nucleoside phosphorylases and 2′-deoxyribosyltransferases. These enzymes facilitate the efficient production of nucleoside analogs, including L-Deoxyribose, through one-pot one-step synthesis methods .
Analyse Chemischer Reaktionen
Types of Reactions: L-Deoxyribose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of L-Deoxyribose include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents and other nucleophiles .
Major Products Formed: The major products formed from the reactions of L-Deoxyribose depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
L-Deoxyribose has a wide range of scientific research applications. In biology, L-Deoxyribose is studied for its role in the structure and function of nucleic acids . In medicine, it is investigated for its potential use in antiviral and anticancer therapies . Additionally, L-Deoxyribose is used in the industry for the production of nucleoside analogs and other valuable compounds .
Wirkmechanismus
The mechanism of action of L-Deoxyribose involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The compound can act as a competitive inhibitor or alternative substrate for enzymes involved in nucleic acid synthesis, thereby influencing various biochemical pathways . The molecular targets of L-Deoxyribose include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
L-Deoxyribose is similar to other deoxysugars, such as D-deoxyribose and 2-deoxyribose. its unique stereochemistry distinguishes it from these compounds . Other similar compounds include ribose, which is the precursor of deoxyribose, and various nucleosides such as adenosine, guanosine, cytidine, thymidine, and uridine . The unique properties of L-Deoxyribose, such as its ability to form mirror-image DNA, make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(2S,4R,5S)-oxane-2,4,5-triol |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5+/m1/s1 |
InChI-Schlüssel |
ZVQAVWAHRUNNPG-WISUUJSJSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CO[C@@H]1O)O)O |
Kanonische SMILES |
C1C(C(COC1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)

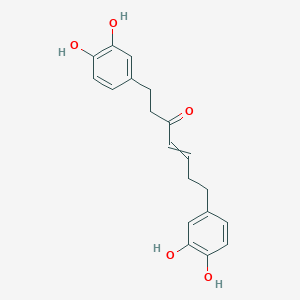
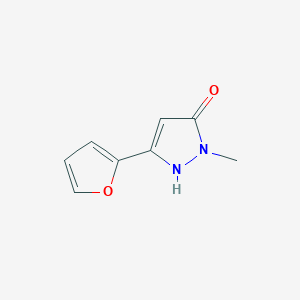
![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
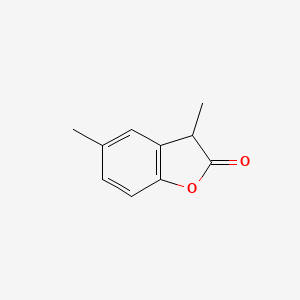

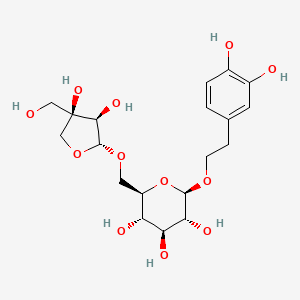
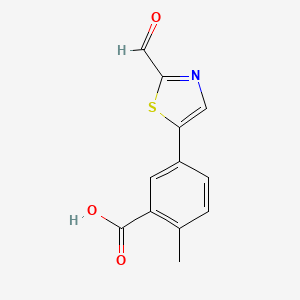
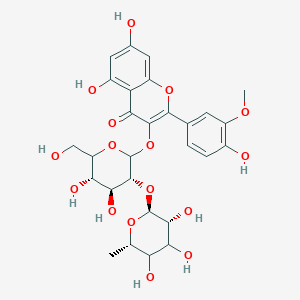
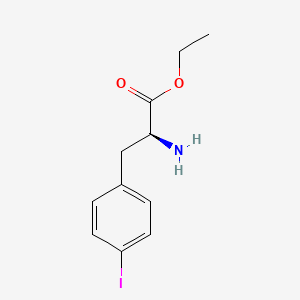
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
